4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile
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Overview
Description
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile is an organic compound known for its unique structural properties and applications in various scientific fields This compound features a diazenyl group (–N=N–) linked to a benzonitrile moiety, with a diphenylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method starts with the diazotization of 4-aminobenzonitrile, followed by coupling with N,N-diphenylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source like sodium nitrite. The resulting diazonium salt is then coupled with N,N-diphenylaniline under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its azo and diphenylamino groups. These interactions can lead to changes in electronic properties, making it useful in electronic and photonic applications. In biological systems, the compound’s fluorescent properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
- 4-(Diphenylamino)benzonitrile
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
Uniqueness
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile stands out due to its unique combination of azo and diphenylamino groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications, as well as in biological imaging.
Properties
CAS No. |
648901-10-4 |
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Molecular Formula |
C25H18N4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[4-(N-phenylanilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C25H18N4/c26-19-20-11-13-21(14-12-20)27-28-22-15-17-25(18-16-22)29(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H |
InChI Key |
OMZLSLXFCTZUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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